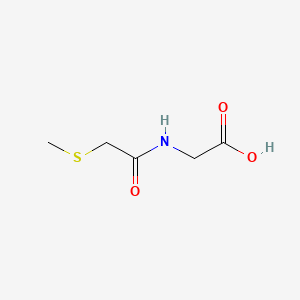
Glycine, N-((methylthio)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-((methylthio)acetyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a methylthioacetyl group attached to the nitrogen atom of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((methylthio)acetyl)- typically involves the acetylation of glycine with methylthioacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include acetic anhydride and methylthioacetic acid, with the reaction being catalyzed by a suitable acid or base.
Industrial Production Methods
Industrial production of Glycine, N-((methylthio)acetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-((methylthio)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-((methylthio)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Glycine, N-((methylthio)acetyl)- involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in methylation and acetylation reactions. The compound’s effects are mediated through its ability to donate or accept functional groups, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with an acetyl group.
Methylthioacetic Acid: Contains the methylthio group but lacks the glycine backbone.
S-Methylcysteine: Similar in structure but with a sulfur atom in the side chain.
Uniqueness
Glycine, N-((methylthio)acetyl)- is unique due to the combination of the glycine backbone with the methylthioacetyl group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
3088-34-4 |
|---|---|
Fórmula molecular |
C5H9NO3S |
Peso molecular |
163.20 g/mol |
Nombre IUPAC |
2-[(2-methylsulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) |
Clave InChI |
YNGYZNROZUOLFG-UHFFFAOYSA-N |
SMILES canónico |
CSCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


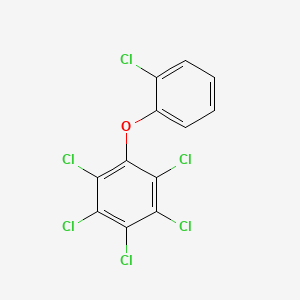



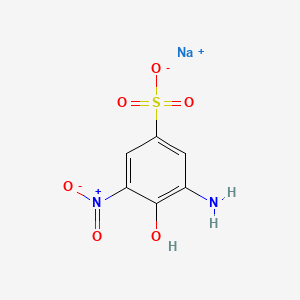
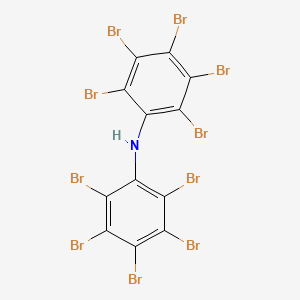
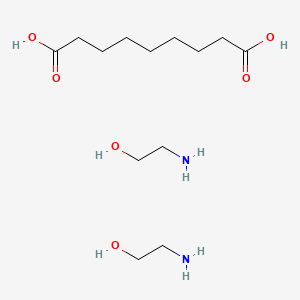
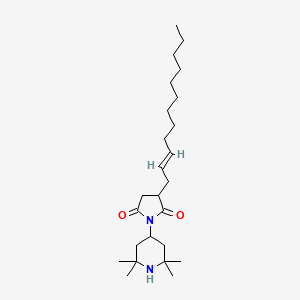


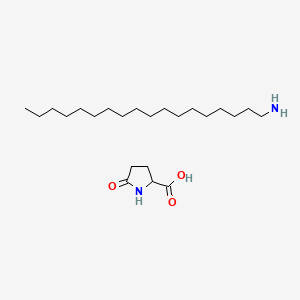
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
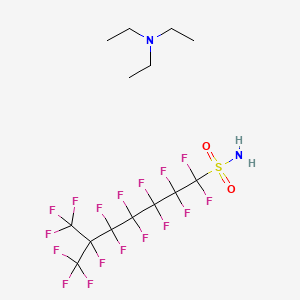
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
